2,2'-((Furan-2-ylmethyl)azanediyl)diacetic acid
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Overview
Description
2,2’-((Furan-2-ylmethyl)azanediyl)diacetic acid is an organic compound characterized by the presence of a furan ring attached to a diacetic acid moiety through an azanediyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((Furan-2-ylmethyl)azanediyl)diacetic acid typically involves the reaction of furan-2-carboxaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of 2,2’-((Furan-2-ylmethyl)azanediyl)diacetic acid may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products. The use of automated systems and advanced purification techniques ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-((Furan-2-ylmethyl)azanediyl)diacetic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The imine intermediate can be reduced to form the corresponding amine.
Substitution: The carboxylic acid groups can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation involves the use of amines and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, amines, esters, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’-((Furan-2-ylmethyl)azanediyl)diacetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination polymers.
Biology: The compound is studied for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs with antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as enhanced thermal stability and luminescence.
Mechanism of Action
The mechanism of action of 2,2’-((Furan-2-ylmethyl)azanediyl)diacetic acid involves its interaction with specific molecular targets and pathways. The furan ring and diacetic acid moieties enable the compound to form stable complexes with metal ions, which can modulate the activity of enzymes and other proteins. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in biochemical pathways, influencing cellular processes and signaling.
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetriacetic acid: Similar in structure but lacks the furan ring, making it less versatile in certain applications.
Iminodiacetic acid: Contains a similar azanediyl linkage but has different functional groups, affecting its reactivity and binding properties.
Nitrilotriacetic acid: Another related compound with a different arrangement of carboxylic acid groups, influencing its complexation behavior.
Uniqueness
2,2’-((Furan-2-ylmethyl)azanediyl)diacetic acid stands out due to the presence of the furan ring, which imparts unique electronic and steric properties. This structural feature enhances its ability to participate in a wider range of chemical reactions and form stable complexes with metal ions, making it a valuable compound for various scientific and industrial applications.
Biological Activity
2,2'-((Furan-2-ylmethyl)azanediyl)diacetic acid is a compound that has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₉N₃O₄
- Molecular Weight : 213.18 g/mol
- IUPAC Name : this compound
This compound features a furan ring, which is known for its diverse biological properties. The diacetic acid moiety contributes to its solubility and potential interactions with biological targets.
Research indicates that this compound may exert its biological effects through various mechanisms:
- Metal Chelation : The compound has been studied for its ability to chelate metal ions, which can modulate enzymatic activities and influence cellular processes .
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, potentially protecting cells from oxidative stress .
- Inhibition of Protein Interactions : It has been evaluated for its ability to inhibit specific protein-protein interactions that are crucial in various signaling pathways .
Biological Activity Studies
Several studies have assessed the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Studies
- Antioxidant Efficacy : A study investigated the antioxidant capacity of this compound using various assays (DPPH and ABTS). Results indicated a notable reduction in free radicals, suggesting its potential as a therapeutic agent against oxidative stress-related diseases.
- Metal Chelation Studies : Another research focused on the chelation properties of this compound with transition metals like Cu²⁺ and Zn²⁺. The findings revealed that the compound forms stable complexes that could be beneficial in conditions involving metal ion dysregulation, such as neurodegenerative diseases.
- Inhibition of Protein Interactions : A comparative study evaluated the compound's effectiveness against known inhibitors in protein-protein interaction assays. It showed promising results with IC₅₀ values comparable to established inhibitors, indicating potential applications in drug design for diseases like cancer.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Table 2: Comparison with Similar Compounds
Compound Name | Structure | Key Activity |
---|---|---|
Compound A | Similar structure without furan ring | Moderate antioxidant activity |
Compound B | Contains additional hydroxyl groups | Strong metal chelation but lower solubility |
This compound | Furan ring enhances solubility and activity | High antioxidant and metal chelation potential |
Properties
CAS No. |
57362-11-5 |
---|---|
Molecular Formula |
C9H11NO5 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
2-[carboxymethyl(furan-2-ylmethyl)amino]acetic acid |
InChI |
InChI=1S/C9H11NO5/c11-8(12)5-10(6-9(13)14)4-7-2-1-3-15-7/h1-3H,4-6H2,(H,11,12)(H,13,14) |
InChI Key |
NJOHLYZGKSJHFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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